molecular formula C9H18O4S2 B13330885 8-((Methylthio)sulfonyl)octanoic acid

8-((Methylthio)sulfonyl)octanoic acid

Cat. No.: B13330885
M. Wt: 254.4 g/mol
InChI Key: JNWVJSRLLZRSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes for 8-((Methylthio)sulfonyl)octanoic acid typically involve the reaction of octanoic acid with methylthio and sulfonyl groups under specific conditions. The exact reaction conditions and industrial production methods are not widely documented, but it is known that the compound is prepared for research purposes and stored at -20°C to maintain its stability .

Chemical Reactions Analysis

8-((Methylthio)sulfonyl)octanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-((Methylthio)sulfonyl)octanoic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized for studying protein interactions and modifications due to its ability to form stable bonds with proteins. Additionally, sulfur-containing compounds like this one have been explored for their potential biological activities, including antitumor, antibiotic, anti-inflammatory, and antiviral properties .

Mechanism of Action

The mechanism of action of 8-((Methylthio)sulfonyl)octanoic acid involves its interaction with proteins and other biomolecules. The compound’s sulfur groups can form covalent bonds with thiol groups in proteins, leading to modifications that can affect protein function and activity. This interaction is crucial for its use in proteomics research .

Comparison with Similar Compounds

8-((Methylthio)sulfonyl)octanoic acid can be compared with other sulfur-containing compounds such as 8-[(Methylsulfonyl)thio]octanoic acid and 8-Methanesulfonylsulfanyloctanoic acid. These compounds share similar structural features but may differ in their reactivity and biological activities. The unique combination of methylthio and sulfonyl groups in this compound makes it particularly useful for specific research applications .

Properties

Molecular Formula

C9H18O4S2

Molecular Weight

254.4 g/mol

IUPAC Name

8-methylsulfanylsulfonyloctanoic acid

InChI

InChI=1S/C9H18O4S2/c1-14-15(12,13)8-6-4-2-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11)

InChI Key

JNWVJSRLLZRSNR-UHFFFAOYSA-N

Canonical SMILES

CSS(=O)(=O)CCCCCCCC(=O)O

Origin of Product

United States

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